Edifolone acetate
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Overview
Description
Edifolone acetate is a chemical compound with the molecular formula C₂₆H₄₁NO₆. It is a derivative of edifolone, a structurally unique class Ia antiarrhythmic agent that acts as a sodium channel antagonist .
Preparation Methods
The synthesis of edifolone acetate involves several steps, starting from the base compound edifolone. The preparation typically includes the following steps:
Synthesis of Edifolone: The initial step involves the synthesis of edifolone, which is achieved through a series of organic reactions, including cyclization and acetal formation.
Acetylation: The final step involves the acetylation of edifolone to form this compound.
Industrial production methods for this compound are not well-documented due to the discontinuation of its development. the general principles of organic synthesis and acetylation reactions apply.
Chemical Reactions Analysis
Edifolone acetate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Industry: Limited information is available on industrial applications due to the discontinuation of its development.
Mechanism of Action
Edifolone acetate exerts its effects by acting as a sodium channel antagonist. It blocks the sodium channels in cell membranes, thereby inhibiting the influx of sodium ions. This action affects the depolarization phase of the action potential, leading to a decrease in the excitability of cells, particularly in cardiac tissue . The molecular targets involved include voltage-gated sodium channels, and the pathways affected are those related to cardiac electrophysiology .
Comparison with Similar Compounds
Edifolone acetate can be compared with other sodium channel antagonists, such as:
Lidocaine: A commonly used local anesthetic and antiarrhythmic agent.
Flecainide: Another class Ia antiarrhythmic agent used to treat various cardiac arrhythmias.
Procainamide: Similar to lidocaine, it is used as an antiarrhythmic agent.
The uniqueness of this compound lies in its specific structural features and its distinct mechanism of action as a sodium channel antagonist .
Properties
CAS No. |
90733-42-9 |
---|---|
Molecular Formula |
C26H41NO6 |
Molecular Weight |
463.6 g/mol |
InChI |
InChI=1S/C24H37NO4.C2H4O2/c1-21-6-4-20-18(19(21)5-7-24(21)28-14-15-29-24)3-2-17-16-23(26-12-13-27-23)9-8-22(17,20)10-11-25;1-2(3)4/h2,18-20H,3-16,25H2,1H3;1H3,(H,3,4)/t18-,19-,20-,21-,22+;/m0./s1 |
InChI Key |
KLIYNMQKDXUDTI-PBVFMVSVSA-N |
Isomeric SMILES |
CC(=O)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CC=C5[C@@]3(CCC6(C5)OCCO6)CCN |
SMILES |
CC(=O)O.CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN |
Canonical SMILES |
CC(=O)O.CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN |
Synonyms |
10-(2-aminoethyl)estr-5-ene-3,17-dione, cyclic bis(1,2-ethanediylacetal) SC 35135 SC-35135 |
Origin of Product |
United States |
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